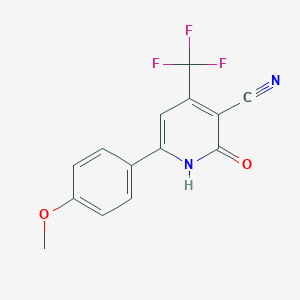
2-(2-Phenylethyl)piperidine
Overview
Description
2-(2-Phenylethyl)piperidine is a chemical compound that is structurally related to piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the piperidine ring. This structural motif is found in various biologically active molecules and is of interest in the field of medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds related to 2-(2-Phenylethyl)piperidine involves various strategies. For instance, the synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers, which share a similar phenylethyl moiety, was achieved through classical crystallization procedures and diastereomeric salt formation with camphorsulfonic acid . Another related compound, (S)-(+)-coniine, was synthesized via anodic cyanation of a phenylethylamine derivative, followed by alkylation and reductive decyanation . These methods highlight the diverse synthetic routes available for compounds containing the phenylethylpiperidine scaffold.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Phenylethyl)piperidine has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the absolute configuration of potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined by single-crystal X-ray analysis . Additionally, the crystal structure of related compounds has been characterized, revealing details such as chair conformations of the piperidine ring and specific stereochemistry .
Chemical Reactions Analysis
The chemical reactivity of the phenylethylpiperidine moiety can be inferred from studies on similar compounds. For instance, the anodic cyanation of a phenylethylpiperidine derivative led to the regioselective formation of an α-amino-nitrile, a key intermediate in the synthesis of (S)-(+)-coniine . This demonstrates the potential for selective functionalization of the piperidine ring in the presence of the phenylethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Phenylethyl)piperidine derivatives can be diverse, depending on the specific substituents and stereochemistry. For example, the thermal stability of a related compound was assessed using thermogravimetric analysis, showing stability within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can also be evaluated using theoretical calculations to predict reactivity and stability .
Scientific Research Applications
-
Antimalarial Applications
- Field : Parasitology
- Application Summary : Piperidine derivatives have been used in the treatment of malaria .
- Methods of Application : The compounds are usually administered orally or intravenously to treat malaria .
- Results : Piperidine derivatives have shown effectiveness in inhibiting the growth of Plasmodium parasites, the causative agent of malaria .
-
Antimicrobial and Antifungal Applications
- Field : Microbiology
- Application Summary : Piperidine derivatives have been used as antimicrobial and antifungal agents .
- Methods of Application : The compounds are usually applied directly to the site of infection .
- Results : Piperidine derivatives have shown effectiveness in inhibiting the growth of various bacteria and fungi .
-
Anti-Inflammatory Applications
- Field : Immunology
- Application Summary : Piperidine derivatives have been used as anti-inflammatory agents .
- Methods of Application : The compounds are usually administered orally or topically to reduce inflammation .
- Results : Piperidine derivatives have shown effectiveness in reducing inflammation in various conditions .
-
Neurological Applications
- Field : Neurology
- Application Summary : Piperidine derivatives have been found to exhibit neuroprotective properties .
- Methods of Application : The compounds are usually administered orally or intravenously to treat neurological conditions .
- Results : Piperidine derivatives have shown effectiveness in protecting neurons from damage and promoting neuronal growth .
-
Analgesic Applications
-
Antidepressant Applications
-
Antihistamine Applications
- Field : Allergology
- Application Summary : Piperidine derivatives have been used as antihistamines .
- Methods of Application : The compounds are usually administered orally or topically to treat allergic reactions .
- Results : Piperidine derivatives have shown effectiveness in reducing symptoms of allergies .
-
Antiproliferative Applications
- Field : Cell Biology
- Application Summary : Piperidine derivatives have been found to exhibit antiproliferative properties .
- Methods of Application : The compounds are usually administered to inhibit the proliferation of cells .
- Results : Piperidine derivatives have shown effectiveness in inhibiting the growth of various cell types .
-
Antimicrobial Activities
- Field : Microbiology
- Application Summary : Piperidine derivatives have been used as antimicrobial agents .
- Methods of Application : The compounds are usually applied directly to the site of infection .
- Results : Piperidine derivatives have shown effectiveness in inhibiting the growth of various bacteria .
Safety And Hazards
Future Directions
Piperidine derivatives, including 2-(2-Phenylethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409320 | |
| Record name | 2-(2-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)piperidine | |
CAS RN |
159053-39-1 | |
| Record name | 2-(2-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



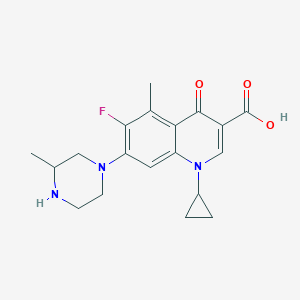

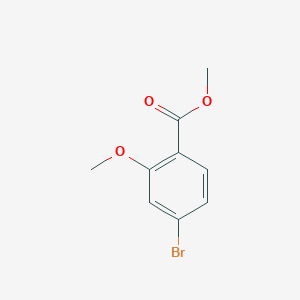
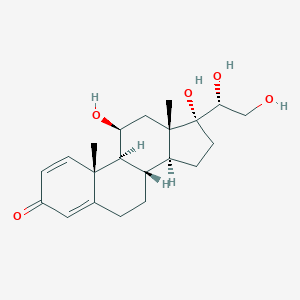

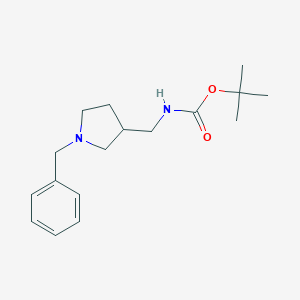
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

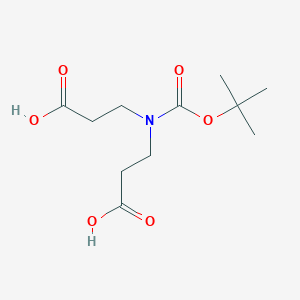
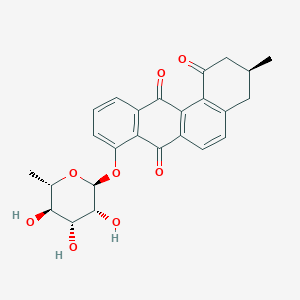

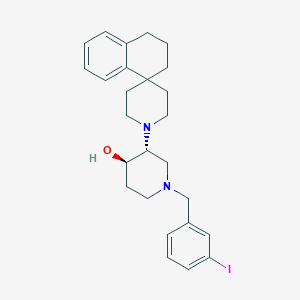
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
